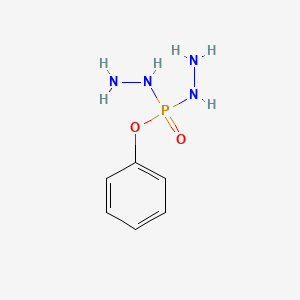
Phosphorodihydrazidic acid, phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodihydrazidic acid, phenyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular ester is notable for its unique structure, which includes a phenyl group attached to the ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphorodihydrazidic acid, phenyl ester can be synthesized through various methods. One common approach is the esterification of phosphorodihydrazidic acid with phenol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and high-throughput screening are employed to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorodihydrazidic acid, phenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield phosphorodihydrazidic acid and phenol.
Reduction: The ester can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reactant.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: Phosphorodihydrazidic acid and phenol.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Phosphorodihydrazidic acid, phenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which phosphorodihydrazidic acid, phenyl ester exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with cellular components. These interactions can lead to changes in cellular pathways and biological activities .
Vergleich Mit ähnlichen Verbindungen
Phosphorodihydrazidic acid, phenyl ester can be compared with other esters such as:
Methyl acetate: A simple ester with a similar structure but different reactivity and applications.
Ethyl benzoate: Another ester with a phenyl group, but with different chemical properties and uses.
Isopropyl butyrate: An ester with a branched alkyl group, used in different industrial applications.
Conclusion
This compound is a versatile compound with significant importance in various fields of science and industry
Eigenschaften
CAS-Nummer |
53426-77-0 |
|---|---|
Molekularformel |
C6H11N4O2P |
Molekulargewicht |
202.15 g/mol |
IUPAC-Name |
[hydrazinyl(phenoxy)phosphoryl]hydrazine |
InChI |
InChI=1S/C6H11N4O2P/c7-9-13(11,10-8)12-6-4-2-1-3-5-6/h1-5H,7-8H2,(H2,9,10,11) |
InChI-Schlüssel |
IXJRHYAOLYENEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)(NN)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(Decane-1,10-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644407.png)
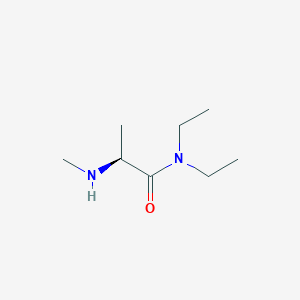
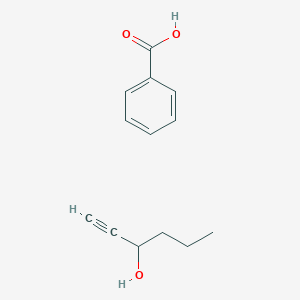
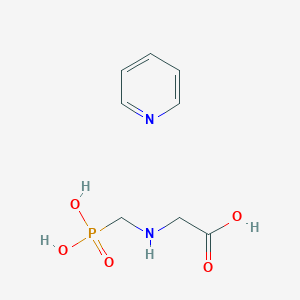
![{4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14644436.png)
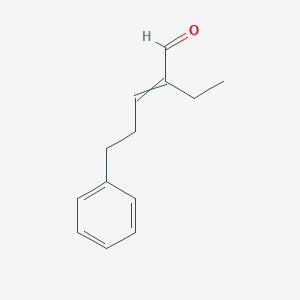


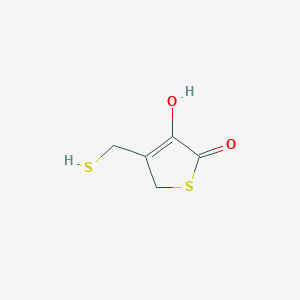
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-chlorobenzoate](/img/structure/B14644460.png)
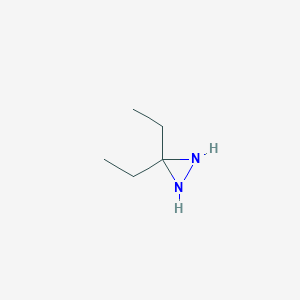
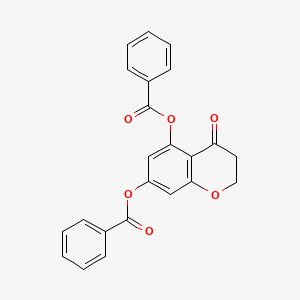
![1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14644478.png)
![[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea](/img/structure/B14644494.png)
